molecular formula C22H30O3S B7826343 7alpha-Thio Spironolactone

7alpha-Thio Spironolactone

Cat. No.: B7826343
M. Wt: 374.5 g/mol
InChI Key: NZCDWYJROUPYPT-WJNMOAHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7alpha-Thio Spironolactone involves the thioalkylation of spironolactone. One practical method includes using Hünig’s base to achieve a high yield . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques such as ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) is common to monitor the synthesis and purity .

Chemical Reactions Analysis

Types of Reactions: 7alpha-Thio Spironolactone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Utilizes reducing agents like lithium aluminum hydride.

    Substitution: Often involves nucleophilic substitution reactions using reagents like sodium hydride or sodium methoxide.

Major Products Formed: The major products formed from these reactions include 7alpha-thiomethylspironolactone and canrenone, both of which are significant metabolites of spironolactone .

Mechanism of Action

7alpha-Thio Spironolactone exerts its effects by acting as an antimineralocorticoid and antiandrogen. It binds to mineralocorticoid receptors, preventing the action of aldosterone, a hormone that regulates sodium and potassium balance . This leads to increased excretion of sodium and water while retaining potassium. Additionally, it inhibits 17alpha-hydroxylase, reducing the synthesis of androgens and other steroids .

Properties

IUPAC Name

(8R,10R,13S,17R)-10,13-dimethyl-7-sulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O3S/c1-20-7-3-14(23)11-13(20)12-17(26)19-15(20)4-8-21(2)16(19)5-9-22(21)10-6-18(24)25-22/h11,15-17,19,26H,3-10,12H2,1-2H3/t15?,16?,17?,19-,20+,21+,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCDWYJROUPYPT-WJNMOAHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC([C@@H]3C2CC[C@]4(C3CC[C@@]45CCC(=O)O5)C)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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